3-Bromo-2-(2'-fluorobenzyloxy)-5-methylphenylboronic acid
CAS No.: 849062-18-6
Cat. No.: VC2063343
Molecular Formula: C14H13BBrFO3
Molecular Weight: 338.97 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 849062-18-6 |
|---|---|
| Molecular Formula | C14H13BBrFO3 |
| Molecular Weight | 338.97 g/mol |
| IUPAC Name | [3-bromo-2-[(2-fluorophenyl)methoxy]-5-methylphenyl]boronic acid |
| Standard InChI | InChI=1S/C14H13BBrFO3/c1-9-6-11(15(18)19)14(12(16)7-9)20-8-10-4-2-3-5-13(10)17/h2-7,18-19H,8H2,1H3 |
| Standard InChI Key | RJFAJIGWAZAOBQ-UHFFFAOYSA-N |
| SMILES | B(C1=CC(=CC(=C1OCC2=CC=CC=C2F)Br)C)(O)O |
| Canonical SMILES | B(C1=CC(=CC(=C1OCC2=CC=CC=C2F)Br)C)(O)O |
Introduction
Chemical Properties and Structure
3-Bromo-2-(2'-fluorobenzyloxy)-5-methylphenylboronic acid possesses specific chemical characteristics that define its behavior in chemical reactions and applications. The compound has been thoroughly characterized with the following chemical identifiers and properties:
| Property | Value |
|---|---|
| CAS No. | 849062-18-6 |
| Molecular Formula | C₁₄H₁₃BBrFO₃ |
| Molecular Weight | 338.97 g/mol |
| IUPAC Name | [3-bromo-2-[(2-fluorophenyl)methoxy]-5-methylphenyl]boronic acid |
| Standard InChI | InChI=1S/C14H13BBrFO3/c1-9-6-11(15(18)19)14(12(16)7-9)20-8-10-4-2-3-5-13(10)17/h2-7,18-19H,8H2,1H3 |
| Standard InChIKey | RJFAJIGWAZAOBQ-UHFFFAOYSA-N |
| SMILES | B(C1=CC(=CC(=C1OCC2=CC=CC=C2F)Br)C)(O)O |
| PubChem Compound | 16217691 |
The structural configuration of this compound features a phenyl ring with several functional groups. The boronic acid group consists of a boron atom bonded to two hydroxyl groups and one carbon atom of the phenyl ring. Additionally, the molecule contains a bromine atom at the 3-position, a methyl group at the 5-position, and a 2'-fluorobenzyloxy substituent at the 2-position.
The presence of the 2'-fluorobenzyloxy group distinguishes this compound from other boronic acids, as the fluorine atom at the 2' position of the benzyl group influences the electronic properties and reactivity of the molecule. This structural arrangement contributes to its specific chemical behavior and potential applications in various research contexts.
Synthesis and Preparation Methods
The synthesis of 3-Bromo-2-(2'-fluorobenzyloxy)-5-methylphenylboronic acid typically involves a multi-step process that requires careful control of reaction conditions to achieve good yields and purity.
Alternative Synthetic Approaches
Alternative methods that might be employed include:
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Miyaura Borylation: Using a palladium-catalyzed reaction between a pre-brominated aryl halide and bis(pinacolato)diboron, followed by hydrolysis to convert the boronic ester to the boronic acid.
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Direct Borylation: C-H activation and direct borylation using an iridium or rhodium catalyst, which may be particularly useful for late-stage functionalization of complex molecules.
These synthetic routes require specialized laboratory equipment and expertise in handling air-sensitive reagents, as boronic acids can be susceptible to degradation under certain conditions.
Applications in Research
3-Bromo-2-(2'-fluorobenzyloxy)-5-methylphenylboronic acid has several important applications in research settings, leveraging its unique structural features and reactivity profile.
Synthetic Chemistry Applications
As a boronic acid derivative, this compound serves as a valuable building block in various synthetic transformations:
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Suzuki-Miyaura Cross-Coupling: The compound can participate in palladium-catalyzed coupling reactions with aryl or vinyl halides to form new carbon-carbon bonds, enabling the synthesis of complex biaryl structures that are prevalent in pharmaceuticals and natural products.
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Chan-Lam Coupling: This copper-catalyzed reaction allows for carbon-heteroatom bond formation, providing access to ethers, amines, and thioethers from the corresponding boronic acid.
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Petasis Reaction: The boronic acid can engage in multicomponent reactions with amines and carbonyl compounds to produce amino alcohols, which are important structural motifs in many bioactive compounds.
Materials Science Applications
In materials science, this compound may contribute to:
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Development of fluorine-containing conjugated polymers with unique optoelectronic properties.
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Preparation of boronate affinity materials for separation and sensing applications.
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Synthesis of self-assembling molecular systems where the boronic acid group participates in dynamic covalent chemistry.
Comparison with Similar Compounds
Understanding the relationship between 3-Bromo-2-(2'-fluorobenzyloxy)-5-methylphenylboronic acid and structurally related compounds provides insight into its specific properties and potential applications.
Comparison with 3-Bromo-2-(4'-fluorobenzyloxy)-5-methylphenylboronic acid
The 4'-fluoro isomer differs only in the position of the fluorine atom on the benzyl group:
| Property | 3-Bromo-2-(2'-fluorobenzyloxy)-5-methylphenylboronic acid | 3-Bromo-2-(4'-fluorobenzyloxy)-5-methylphenylboronic acid |
|---|---|---|
| CAS No. | 849062-18-6 | 849062-41-5 |
| Molecular Formula | C₁₄H₁₃BBrFO₃ | C₁₄H₁₃BBrFO₃ |
| Molecular Weight | 338.97 g/mol | 338.97 g/mol |
| Fluorine Position | 2' position on benzyl group | 4' position on benzyl group |
| Standard InChIKey | RJFAJIGWAZAOBQ-UHFFFAOYSA-N | PMGXFVHJKMZADN-UHFFFAOYSA-N |
This positional isomer likely exhibits different electronic effects and steric influences due to the altered position of the fluorine atom. The 2'-fluoro isomer may demonstrate different reactivity patterns in coupling reactions and potentially different biological activity profiles compared to its 4'-fluoro counterpart.
Comparison with 3-Bromo-2-isopropoxy-5-methylphenylboronic acid
Replacing the fluorobenzyloxy group with an isopropoxy group results in significant structural differences:
| Property | 3-Bromo-2-(2'-fluorobenzyloxy)-5-methylphenylboronic acid | 3-Bromo-2-isopropoxy-5-methylphenylboronic acid |
|---|---|---|
| Molecular Formula | C₁₄H₁₃BBrFO₃ | C₁₀H₁₄BBrO₃ |
| Molecular Weight | 338.97 g/mol | 272.93 g/mol |
| Key Structural Feature | Contains 2'-fluorobenzyloxy group | Contains isopropoxy group |
| Lipophilicity | Higher due to aromatic ring | Lower due to smaller alkyl group |
The isopropoxy derivative likely possesses different physicochemical properties, including solubility and lipophilicity, which could impact its applications in medicinal chemistry and synthetic transformations.
Comparison with (3-Bromo-2-chlorophenyl)boronic acid
The simplest structural analog in the search results lacks both the fluorobenzyloxy and methyl groups:
| Property | 3-Bromo-2-(2'-fluorobenzyloxy)-5-methylphenylboronic acid | (3-Bromo-2-chlorophenyl)boronic acid |
|---|---|---|
| CAS No. | 849062-18-6 | 352535-98-9 |
| Molecular Formula | C₁₄H₁₃BBrFO₃ | C₆H₅BBrClO₂ |
| Molecular Weight | 338.97 g/mol | 235.27 g/mol |
| Key Structural Differences | Contains 2'-fluorobenzyloxy and methyl groups | Contains chloro group, no other substituents |
| Complexity | Higher, with additional functional groups | Lower, simpler structure |
The simpler structure of (3-Bromo-2-chlorophenyl)boronic acid likely results in different reactivity patterns and applications. The absence of the fluorobenzyloxy group removes the possibility for certain types of modifications and transformations that are available to 3-Bromo-2-(2'-fluorobenzyloxy)-5-methylphenylboronic acid .
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